molecular formula C20H18N4O4S B3536289 METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

Cat. No.: B3536289
M. Wt: 410.4 g/mol
InChI Key: HRZMERPUIOFDKD-UHFFFAOYSA-N
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Description

METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE is a synthetic organic compound characterized by a benzoate ester core linked to a pyrimidinyl-sulfanyl-acetamide moiety. The pyrimidine ring (6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl) introduces hydrogen-bonding capabilities via its amino and oxo groups, while the sulfanyl (S–) bridge enhances chemical reactivity.

Properties

IUPAC Name

methyl 3-[[2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-28-19(27)13-6-5-7-14(10-13)22-18(26)12-29-20-23-17(25)11-16(21)24(20)15-8-3-2-4-9-15/h2-11H,12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZMERPUIOFDKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine derivative, which is then linked to the benzoate ester through a series of reactions involving acylation and esterification.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Key Differences :

  • Core Heterocycle: The target compound uses a pyrimidine ring (two nitrogen atoms), whereas triazine-based herbicides (e.g., metsulfuron) employ a triazine ring (three nitrogen atoms).
  • Linkage Chemistry : The sulfanyl (S–) group in the target compound contrasts with the sulfonyl (SO₂–) group in sulfonylureas. Sulfanyl groups may confer lower oxidative stability but improved metabolic resistance .

Functional Group Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₁H₁₉N₅O₅S ~453.47 Pyrimidinyl-sulfanyl, benzoate ester, amino, oxo
Triflusulfuron methyl ester () C₁₄H₁₅F₃N₆O₅S 436.36 Triazine, trifluoroethoxy, sulfonylurea
6-(2,3-Dihydro-1,4-benzodioxin-5-yl) derivative () C₂₃H₂₅N₃O₃ 391.46 Benzodioxin, methoxy-pyridin-amine

Insights :

  • The target compound’s higher molecular weight (~453.47 g/mol) compared to triazine-based herbicides (~436 g/mol) may influence bioavailability or diffusion across biological membranes.

Research Findings and Hypotheses

While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:

QSAR Considerations : highlights that van der Waals descriptors and electronic parameters (e.g., HOMO/LUMO energies) govern bioactivity. The pyrimidine ring’s electron-withdrawing oxo group may reduce electron density at the sulfur bridge, affecting reactivity compared to triazine-based analogs .

Crystallographic Analysis : If the compound’s crystal structure were determined, tools like SHELXL () could refine its geometry, aiding in docking studies with ALS or other targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 3-({2-[(6-AMINO-4-OXO-1-PHENYL-1,4-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETYL}AMINO)BENZOATE

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